(S)-2-(Boc-amino)oct-7-enoic acid

描述

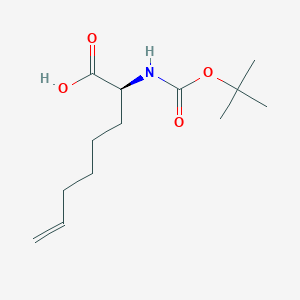

(S)-2-(Boc-amino)oct-7-enoic acid is an organic compound that belongs to the class of amino acids. It features a Boc-protected amino group and an unsaturated carbon chain, making it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)oct-7-enoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material such as (S)-2-aminooct-7-enoic acid.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

化学反应分析

Oxidation Reactions

The terminal double bond (C7) undergoes selective oxidation under controlled conditions:

Reduction Reactions

The double bond can be selectively reduced while preserving the Boc group:

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C (palladium on carbon) | (S)-2-(Boc-amino)octanoic acid | 92% | |

| NaBH₄ (sodium borohydride) | Partial reduction observed | <50% |

Hydrogenation with Pd/C achieves complete saturation of the double bond without affecting the Boc group, as confirmed by LC-MS and NMR .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions:

| Reagent/Conditions | Product Formed | Reaction Time | Reference |

|---|---|---|---|

| 4 M HCl in dioxane | (S)-2-aminooct-7-enoic acid | 2 hours | |

| Trifluoroacetic acid (TFA) | Free amine with TFA salt | 30 minutes |

Deprotection with HCl in dioxane proceeds efficiently, yielding the free amino acid, as validated by NMR . TFA offers faster deprotection but requires neutralization for isolation.

Substitution Reactions

The free amine (post-deprotection) participates in nucleophilic substitutions:

| Reagent | Product Formed | Application | Reference |

|---|---|---|---|

| Fmoc-Cl (Fmoc chloride) | Fmoc-protected derivative | Peptide synthesis intermediate | |

| Ac₂O (acetic anhydride) | Acetylated amino acid | Stability enhancement |

Fmoc-Cl reacts chemoselectively with the amino group, enabling sequential protection strategies in solid-phase peptide synthesis .

Comparative Reactivity Insights

-

Steric Effects : The Boc group hinders nucleophilic attack at the α-carbon, directing reactivity toward the double bond.

-

pH Sensitivity : Deprotection efficiency varies with solvent polarity; aqueous HCl (pH <2) accelerates Boc cleavage .

Mechanistic Considerations

科学研究应用

Chemistry

- Building Blocks : (S)-2-(Boc-amino)oct-7-enoic acid serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

- Protecting Groups : The Boc group is widely used in peptide synthesis to protect amines from undesired reactions during multi-step syntheses.

Biology

- Peptide Synthesis : This compound can be incorporated into peptides, facilitating studies on protein interactions and functions. The Boc group allows for selective deprotection, enabling further functionalization of peptides.

- Biological Activity : Research indicates potential biological activities, such as enzyme inhibition and antioxidant properties. It can modulate metabolic pathways by interacting with specific enzymes.

Medicine

- Drug Development : The compound has potential applications in pharmaceutical synthesis, particularly for developing compounds targeting neurological pathways and other therapeutic areas.

- Case Study on Antioxidant Effects : In a study involving human cell lines exposed to oxidative stress, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), indicating its potential as a protective agent against oxidative damage.

- Cancer Therapy : Another investigation found that this compound induces apoptosis in cancer cell lines through mitochondrial pathways, suggesting its utility as a chemotherapeutic agent.

Industry

- Material Science : this compound is explored for developing new materials with specific properties due to its unique chemical structure.

Research has identified several mechanisms through which this compound exerts its biological effects:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting that this compound may also modulate enzyme activity.

- Cell Signaling Modulation : There is evidence that it may influence signaling pathways related to cell growth and apoptosis, which could have implications for cancer therapy.

作用机制

The mechanism of action of (S)-2-(Boc-amino)oct-7-enoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group for further reactions.

相似化合物的比较

Similar Compounds

(S)-2-Amino-8-octenoic acid: Lacks the Boc protection.

(S)-2-(Boc-amino)octanoic acid: Saturated version of the compound.

(S)-2-(Fmoc-amino)oct-7-enoic acid: Features a different protecting group (Fmoc).

Uniqueness

(S)-2-(Boc-amino)oct-7-enoic acid is unique due to its combination of an unsaturated carbon chain and a Boc-protected amino group, making it versatile for various synthetic applications.

生物活性

(S)-2-(Boc-amino)oct-7-enoic acid, also known as Boc-L-allylglycine, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and applications in various biological systems.

This compound can be synthesized through several methods, often involving the protection of amino groups with tert-butyloxycarbonyl (Boc) groups. The synthesis typically yields high purity and good yields under optimized conditions. For example, one synthesis route reports a yield of 93% through ozonolysis followed by reductive amination .

The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in various enzymatic reactions. It has been noted for its potential to modulate pathways involving amino acid metabolism and neurotransmitter synthesis.

Enzymatic Inhibition

Research indicates that this compound may inhibit certain enzymes involved in the metabolism of neurotransmitters. For instance, it has been shown to have effects on glutamate decarboxylase, which is crucial for GABA synthesis. The inhibition of this enzyme could lead to alterations in neurotransmitter levels, impacting neuronal excitability and signaling pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, one study reported significant reductions in cell viability in melanoma cell lines when treated with this compound, suggesting a possible mechanism involving the induction of oxidative stress and apoptosis .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Its ability to modulate GABAergic activity may provide protective benefits against neurodegenerative diseases by enhancing inhibitory signaling in the central nervous system .

Case Studies

- Melanoma Cell Lines : A study evaluated the effects of this compound on human melanoma cells (A375). The compound was found to induce apoptosis through ROS generation, leading to increased oxidative stress and subsequent cell death .

- Neuroprotection : In experiments involving dopaminergic neuronal cells, this compound showed protective effects against neurotoxic agents, suggesting its potential application in treating Parkinson’s disease .

Research Findings

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGCDZGIEOJPMD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。